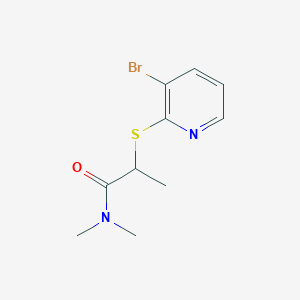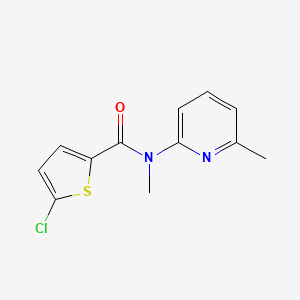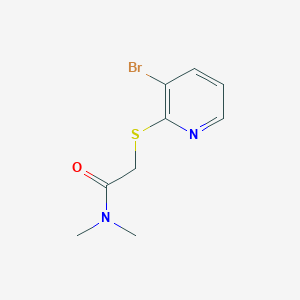
2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide, also known as BPSD, is a chemical compound that has been widely used in scientific research due to its unique properties. BPSD is a sulfhydryl-containing compound that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mechanism of Action
2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide is thought to act as a thiol-reactive agent, reacting with cysteine residues in proteins and enzymes. This interaction can lead to changes in protein structure and function, and can also lead to the formation of disulfide bonds between cysteine residues.
Biochemical and Physiological Effects:
2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide has been shown to have a range of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of protein structure, and the induction of cell death. 2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide in lab experiments is its ability to interact with a wide range of biological molecules, making it a versatile tool for investigating various biological processes. However, one limitation of 2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide is its potential toxicity, which can limit its use in certain experimental systems.
Future Directions
There are many potential future directions for research involving 2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide, including the investigation of its potential therapeutic applications in diseases such as cancer and inflammation. Additionally, further research is needed to better understand the mechanisms of action of 2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide, and to develop more efficient synthesis methods for this compound.
Synthesis Methods
2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide can be synthesized using a variety of methods, including the reaction of 3-bromo-2-pyridinesulfenyl chloride with N,N-dimethylpropanamide in the presence of a base such as triethylamine. The resulting product can then be purified using standard techniques such as column chromatography.
Scientific Research Applications
2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide has been used in a wide range of scientific research applications, including the investigation of enzyme activity, protein structure, and drug design. 2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide has been shown to interact with a variety of biological molecules, including proteins, enzymes, and nucleic acids, making it a valuable tool for investigating the mechanisms of various biological processes.
properties
IUPAC Name |
2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2OS/c1-7(10(14)13(2)3)15-9-8(11)5-4-6-12-9/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCAAZOITRELOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)SC1=C(C=CC=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-(cyclohex-3-ene-1-carbonylamino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7593898.png)


![3-methoxy-N-[phenyl-(5-propyl-1,2,4-oxadiazol-3-yl)methyl]propanamide](/img/structure/B7593912.png)



![1-cyano-N-[[4-(2-methoxyphenoxy)phenyl]methyl]cyclobutane-1-carboxamide](/img/structure/B7593933.png)

![6-(2-Methylpropyl)-2-methylsulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7593940.png)

![5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7593967.png)
